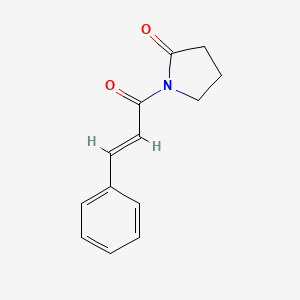
1-Cinnamoylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cinnamoylpyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cinnamoylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of cinnamoyl chloride with pyrrolidin-2-one in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of cinnamic acid and pyrrolidin-2-one under dehydrating conditions with a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cinnamoylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of 1-phenylpropylpyrrolidin-2-one.
Substitution: Formation of various substituted pyrrolidin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cinnamoylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-cinnamoylpyrrolidin-2-one involves its interaction with specific molecular targets. The cinnamoyl group can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1-Cinnamoylpyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-one: Lacks the cinnamoyl group, resulting in different chemical properties and biological activities.
Cinnamoylpiperidin-2-one: Contains a six-membered lactam ring instead of a five-membered one, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the cinnamoyl group and the pyrrolidin-2-one ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
141236-49-9 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H13NO2/c15-12-7-4-10-14(12)13(16)9-8-11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2/b9-8+ |
InChI-Schlüssel |
NFZJMRAKWPGACP-CMDGGOBGSA-N |
Isomerische SMILES |
C1CC(=O)N(C1)C(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=O)N(C1)C(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137143.png)

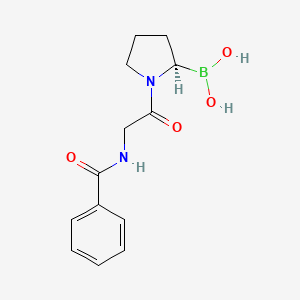
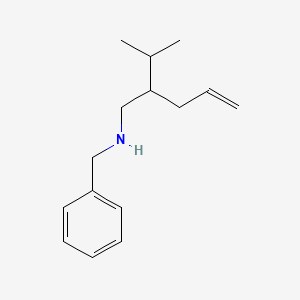

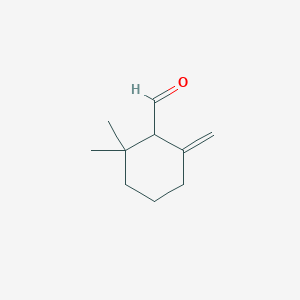

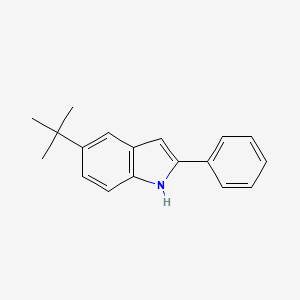
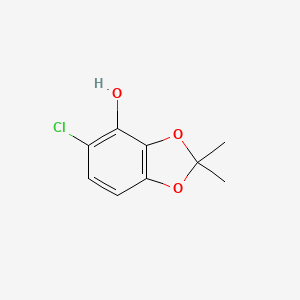
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)
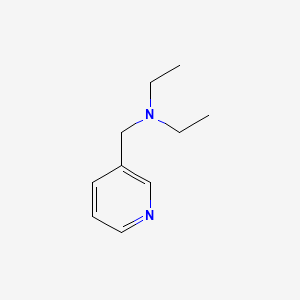
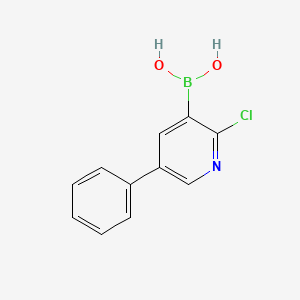
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14137249.png)
